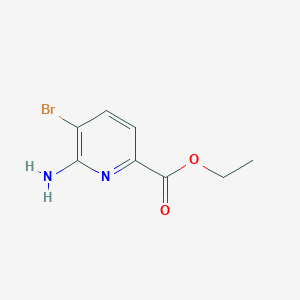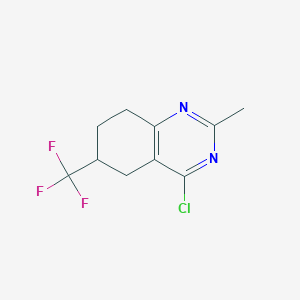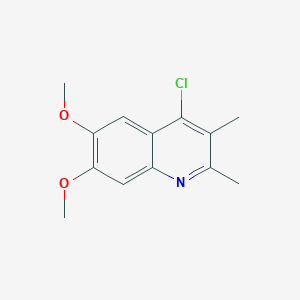
2-Methyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine is a complex organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a methyl group at the 2-position and a p-tolyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which combines an aromatic aldehyde with an amine to form the tetrahydroisoquinoline core. The specific steps include:
Formation of the imine intermediate: The reaction between p-tolualdehyde and 2-methylphenethylamine under acidic conditions.
Cyclization: The imine intermediate undergoes cyclization to form the tetrahydroisoquinoline structure.
Reduction: The final step involves the reduction of the imine to the corresponding amine using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen atoms or other electrophiles on the aromatic ring.
Aplicaciones Científicas De Investigación
2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic ring can participate in π-π interactions, further modulating biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Tetrahydroisoquinoline: The parent compound with a similar core structure but lacking specific substituents.
4-Phenyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a phenyl group instead of a p-tolyl group.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A compound with a methyl group at the 2-position but lacking the p-tolyl group.
Uniqueness: 2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the methyl and p-tolyl groups enhances its reactivity and potential for diverse applications compared to its simpler analogs.
Propiedades
Número CAS |
89543-62-4 |
|---|---|
Fórmula molecular |
C17H20N2 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
2-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C17H20N2/c1-12-6-8-13(9-7-12)15-10-19(2)11-16-14(15)4-3-5-17(16)18/h3-9,15H,10-11,18H2,1-2H3 |
Clave InChI |
JKMWBERMCFHEPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CN(CC3=C2C=CC=C3N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11865627.png)
![(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine](/img/structure/B11865632.png)
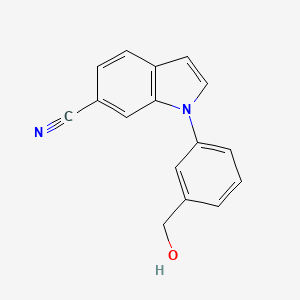
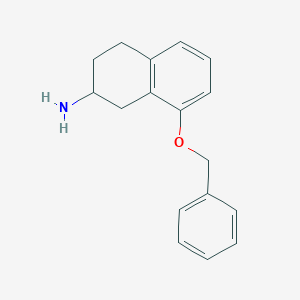

![4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11865663.png)
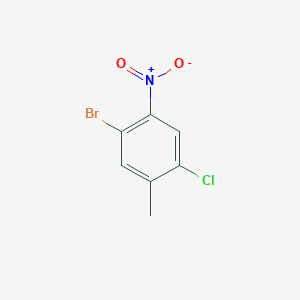

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11865677.png)
